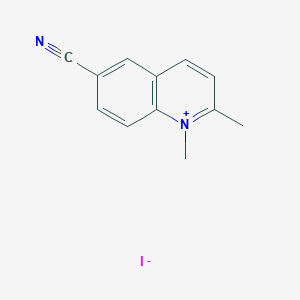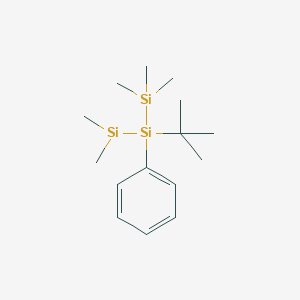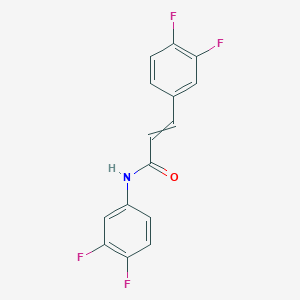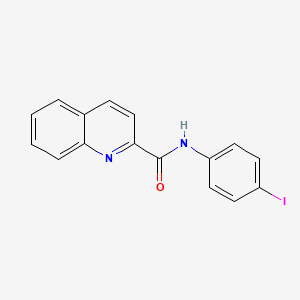![molecular formula C15H21BrClNO3 B14228781 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride CAS No. 824951-33-9](/img/structure/B14228781.png)
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is a chemical compound with the molecular formula C14H20BrNO3·HCl. This compound is known for its unique structure, which includes a brominated aromatic ring and a butanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor aromatic compound followed by formylation to introduce the formyl group. The resulting intermediate is then subjected to a series of reactions to attach the butylamino and butanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride involves its interaction with specific molecular targets. The brominated aromatic ring and formyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromophenyl)butanoic acid
- 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid
- 4-(4-Bromo-2-chlorophenoxy)butanoic acid
Uniqueness
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated aromatic ring and formyl group make it a versatile compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
824951-33-9 |
|---|---|
Fórmula molecular |
C15H21BrClNO3 |
Peso molecular |
378.69 g/mol |
Nombre IUPAC |
4-[4-(4-bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H20BrNO3.ClH/c16-14-7-6-12(13(10-14)11-18)4-1-2-8-17-9-3-5-15(19)20;/h6-7,10-11,17H,1-5,8-9H2,(H,19,20);1H |
Clave InChI |
DIPMZMCXARSCSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C=O)CCCCNCCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)

![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)


![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)
![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)

![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)

![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
